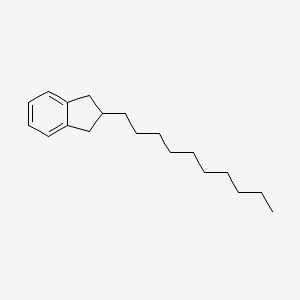

1H-Indene, 2-decyl-2,3-dihydro-

Description

Overview of Indene (B144670) and Dihydroindene Scaffolds in Contemporary Organic Chemistry

Indene and its reduced form, 2,3-dihydro-1H-indene (also known as indane), are fundamental bicyclic hydrocarbon scaffolds. The indene structure consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, while the dihydroindene structure results from the saturation of one of the double bonds in the five-membered ring. This seemingly minor structural modification from indene to dihydroindene significantly alters the molecule's geometry from planar to a more three-dimensional conformation, which can be crucial for its interaction with biological targets or its role in material science.

The synthesis of dihydroindene derivatives is an active area of research. researchgate.net A variety of synthetic methods have been developed, often starting from readily available materials like 1H-indene. mdpi.com For instance, the bis-alkoxycarbonylation of 1H-indene using benzyl (B1604629) alcohol and carbon monoxide, catalyzed by a palladium(II) complex, allows for the diastereospecific synthesis of certain dihydroindene derivatives under mild conditions. mdpi.com Other synthetic strategies involve intramolecular cyclization reactions, which can create diverse and complex dihydroindene-based structures. organic-chemistry.org These scaffolds are considered "natural product-like" and are of interest in developing new therapeutic leads. rsc.org

The arylidene indanone scaffold, a related structure, is synthesized from 1-indanone (B140024) and various benzaldehydes through an aldol (B89426) condensation reaction. researchgate.net These compounds are considered rigid analogs of chalcones and have been explored for a range of biochemical applications. researchgate.net

Significance of Substituted Dihydroindenes in Advanced Materials Science and Catalysis

The functionalization of the dihydroindene scaffold by adding various substituent groups is key to its application in diverse scientific fields. The introduction of substituents can dramatically alter the physical and chemical properties of the parent molecule, leading to applications in advanced materials and catalysis.

In materials science, the rigid and well-defined structure of the dihydroindene core makes it an attractive component for the development of new polymers and liquid crystals. The ability to introduce specific functional groups allows for the fine-tuning of material properties such as thermal stability, optical behavior, and electronic conductivity.

In the field of catalysis, chiral dihydroindene derivatives have been employed as ligands for transition metal catalysts. The defined stereochemistry of these ligands can induce high levels of enantioselectivity in asymmetric reactions, which is of great importance in the synthesis of pharmaceuticals and fine chemicals. For example, palladium catalysts bearing chiral dihydroindene-based ligands have been used in carbonylation reactions. mdpi.com The development of novel synthesis procedures for dihydroindene derivatives, such as those involving gold(I) catalysis for C-H activation, further expands the toolkit for creating tailored catalysts. researchgate.net

Furthermore, substituted dihydroindenes have been investigated for their potential in medicinal chemistry. For example, certain derivatives have been designed as melatonergic ligands and as inhibitors of tubulin polymerization for anticancer applications. researchgate.netnih.gov The introduction of a lipophilic group, such as the decyl group in 1H-Indene, 2-decyl-2,3-dihydro-, can significantly influence the molecule's interaction with biological systems. researchgate.net

Chemical Data for 1H-Indene, 2-decyl-2,3-dihydro-

| Property | Value |

| Molecular Formula | C₁₉H₃₀ |

| Molecular Weight | 258.45 g/mol |

| IUPAC Name | 2-decyl-2,3-dihydro-1H-indene |

| Physical State | Expected to be a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |

Structure

3D Structure

Properties

CAS No. |

66292-05-5 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2-decyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |

InChI Key |

QSLCYKGOSTVZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Indene Derivatives

Introduction of Long Alkyl Chains to the Dihydroindene Scaffold (e.g., Decyl, Hexadecyl)

Once the 2,3-dihydro-1H-indene core is synthesized, the introduction of a long alkyl chain, such as a decyl or hexadecyl group, at the C-2 position is the final key step to obtain the target molecule. A common and effective strategy for this transformation is the alkylation of a 2,3-dihydro-1H-inden-2-one intermediate.

The general process involves the following steps:

Deprotonation: The 2,3-dihydro-1H-inden-2-one is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to selectively remove a proton from the C-2 position, generating a nucleophilic enolate.

Alkylation: The resulting enolate is then reacted with a long-chain alkyl halide, for instance, 1-bromodecane (B1670165) for a decyl group or 1-bromohexadecane (B154569) for a hexadecyl group. The enolate attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond and yielding 2-alkyl-2,3-dihydro-1H-inden-2-one.

Reduction: The ketone functionality at the C-2 position of the newly formed intermediate is then reduced to a methylene (B1212753) group (CH₂). This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, the ketone can be converted to a thioketal, which is subsequently reduced to the alkane using Raney nickel. masterorganicchemistry.com

This sequence provides a reliable pathway to 2-decyl- and 2-hexadecyl-2,3-dihydro-1H-indene. Patents have described various 2,3-dihydro-1H-indene compounds with long alkyl chains, indicating the feasibility of such synthetic modifications. google.com

Stereoselective and Enantioselective Synthesis of 2,3-Dihydro-1H-Indene Derivatives

The precise control of stereochemistry is paramount in modern synthetic chemistry, particularly for the synthesis of bioactive compounds. For 2,3-dihydro-1H-indene derivatives, which can possess multiple stereocenters, the development of stereoselective and enantioselective methods is crucial.

The cornerstone of modern asymmetric synthesis is the development of effective chiral catalysts. These catalysts, used in small amounts, can direct a chemical reaction to favor the formation of one enantiomer over the other, a critical feature for producing chiral molecules. nih.gov The development of novel chiral ligands and catalysts is essential for advancing the construction of chiral compounds in an enantioselective way. nih.gov

A significant breakthrough in this area involves the use of chiral diene ligands in metal-catalyzed reactions. nih.gov Since the first report of an effective chiral diene ligand in 2003, these structures and their metal complexes have gained considerable attention. nih.gov For instance, C2-symmetric chiral dienes based on skeletons like bicyclo[2.2.1]hepta-2,5-diene have proven to be highly effective ligands for rhodium-catalyzed asymmetric additions. armchemfront.com These ligand systems have demonstrated superiority over traditional chiral bisphosphines in terms of both catalytic activity and enantioselectivity in certain reactions. armchemfront.com

Another important class of catalysts for these transformations are chiral phosphoric acids (CPAs). CPAs have been successfully employed in the catalytic asymmetric diastereodivergent synthesis of axially chiral 2-alkenylindoles. nih.gov By activating substrates like o-hydroxybenzyl alcohols, CPAs can simultaneously control the formation of both axial and central chirality, allowing for the selective synthesis of different diastereomers by slightly modifying the reaction conditions. nih.gov

More recently, the concept of chiral transient directing groups has emerged as a powerful strategy. A chiral 2-aminopyridine (B139424), for example, can act as a co-catalyst with Rh(I) to achieve highly enantioselective intramolecular alkene hydroacylation. chemrxiv.org This group functions by forming a temporary imine with an aldehyde substrate, which then directs the C–H activation and subsequent cyclization, with the chirality of the directing group inducing high enantioselectivity in the final product. chemrxiv.org

Diastereospecific reactions, where a stereochemically defined starting material reacts to produce a stereochemically defined product, offer a powerful method for controlling relative stereochemistry. A prime example is the diastereospecific bis-alkoxycarbonylation of olefins. researchgate.netscispace.com

This method has been successfully applied to the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate from the readily available starting material 1H-indene. researchgate.net The reaction utilizes a palladium(II) catalyst formed in situ from Pd(TFA)₂ and an N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine ligand. researchgate.net In the presence of carbon monoxide, benzyl (B1604629) alcohol as both a nucleophile and solvent, and p-benzoquinone as an oxidant, the reaction proceeds under mild conditions (4 bar of CO at 20 °C) to yield the desired product with total diastereospecificity. researchgate.netscispace.com

The mechanism of this transformation is believed to involve a concerted syn-addition of a Pd-alkoxycarbonyl moiety to the double bond of the olefin. researchgate.netscispace.com This process has been optimized and applied to a range of 1,2-disubstituted olefins, including aromatic, aliphatic, and cyclic systems, demonstrating its versatility. scispace.com The ability to use different alcohols as nucleophiles further broadens the scope of this methodology. researchgate.netscispace.com

Table 1: Diastereospecific Bis-alkoxycarbonylation of 1H-Indene

| Starting Material | Catalyst System | Conditions | Product | Key Feature | Reference |

| 1H-Indene | Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | 4 bar CO, 20 °C, p-benzoquinone, benzyl alcohol | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Total diastereospecificity | researchgate.net |

Directly converting carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds is a highly atom-economical and efficient strategy in organic synthesis. When combined with chiral catalysts, enantioselective C-H functionalization becomes a powerful tool for building complex chiral molecules from simple precursors. rsc.org

For the synthesis of chiral 2,3-dihydro-1H-indene frameworks, sequential C-H functionalization reactions have been effectively employed. One such sequence involves a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization to furnish highly functionalized 2,3-dihydrobenzofurans, a related and structurally similar scaffold. nih.gov This highlights the potential of using sequential C-H functionalization to build complex heterocyclic systems with high enantioselectivity. nih.gov

Palladium-catalyzed C-H functionalization has been identified as a key strategic tactic in target-directed synthesis. youtube.com This approach allows for the formation of key carbon-carbon bonds under catalytic conditions. youtube.com The development of chiral ligands, such as SPINOL (a spiro bis-indane ligand), has been instrumental in achieving high enantioselectivity in a wide range of metal-catalyzed reactions that construct the indane skeleton. rsc.org

Table 2: Examples of Enantioselective C-H Functionalization Strategies

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Outcome | Reference |

| Intramolecular Hydroacylation | Rh(I) / Chiral 2-aminopyridine TDG | Alkenyl aldehydes | Highly enantioselective synthesis of chiral ketones (up to 96:4 er) | chemrxiv.org |

| Intermolecular C-H Insertion | Rhodium catalyst | Diazo compounds and arenes | Enantioselective formation of C-C bonds | nih.gov |

| C-H Activation/Cyclization | Palladium catalyst | Aryl precursors | Construction of cyclic frameworks | nih.gov |

| Asymmetric Conjugate Addition | Mesityl copper / (S)-Xyl-P-Phos | Activated olefins | Successful enantioselective cyclization | rsc.org |

Environmentally Benign and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the design of synthetic routes. For 2,3-dihydro-1H-indene derivatives, several environmentally benign protocols have been developed.

One approach involves performing reactions under solvent-free conditions. For instance, the Biginelli-like reaction of 2H-indene-1,3-dione with urea (B33335) or thiourea (B124793) and an aromatic aldehyde can be catalyzed by p-dodecylbenzenesulfonic acid at 80 °C without a solvent, producing indeno[1,2-d]pyrimidines in good to excellent yields. tandfonline.com A key advantage is that the catalyst is recyclable. tandfonline.com

The use of water as a reaction solvent is another hallmark of sustainable chemistry. A sustainable chemical synthesis of 1,2,3-trisubstituted indanes has been achieved in water using a permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold catalyst. acs.org Furthermore, the development of protocols that operate under mild reaction conditions, such as low pressures and temperatures, contributes to a more sustainable process. The aforementioned bis-alkoxycarbonylation, which runs at just 4 bar of CO and 20 °C, is a good example of this. researchgate.netscispace.com

The use of readily available starting materials and catalysts that are less toxic and more abundant also aligns with green chemistry principles. For example, iron(III) chloride, an inexpensive and common Lewis acid, has been used to catalyze the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which are precursors to 2-alkylindanones. organic-chemistry.org

Reaction Mechanisms and Kinetic Studies of 2,3 Dihydro 1h Indene Systems

Mechanistic Elucidation of Dihydroindene Formation Reactions

The synthesis of the dihydroindene ring system can be achieved through several mechanistic pathways, each involving unique intermediates and transition states. These methods provide access to a wide range of substituted indenes, which can subsequently be reduced to the corresponding dihydroindene derivatives.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful methods for constructing cyclic systems like indenes. meta-synthesis.commsu.edu These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. escholarship.org Two notable types of pericyclic reactions relevant to indene (B144670) synthesis are electrocyclic reactions and cycloadditions.

Electrocyclic Reactions: These are unimolecular processes involving the formation of a sigma bond between the ends of a conjugated π-system, leading to a cyclic product. meta-synthesis.com For instance, the thermal ring closure of a substituted 1,3,5-hexatriene (B1211904) system can produce a 1,3-cyclohexadiene (B119728) derivative, a structure related to the dihydroindene core. msu.edu The reverse reaction, a retro-electrocyclic ring-opening, can also occur. meta-synthesis.com

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.com While not directly forming the five-membered ring of indene, these reactions are fundamental in building the fused ring systems from which indenes can be derived. escholarship.org The ene reaction is another pericyclic process that can be involved in the formation of complex cyclic molecules. msu.edu

Theoretical calculations, such as those using a hybrid ONIOM(M08-HX/mixed-basis:PM6) scheme, have been employed to elucidate the mechanisms of these transformations. For example, in a gold(I)-catalyzed synthesis of indenes, a pericyclic transformation involving a researchgate.netwikipedia.org-hydride shift was identified as a key step, generating a gold(I)-carbene that evolves to the final indene product. researchgate.net

A modern and efficient strategy for synthesizing substituted 1H-indenes involves the use of metalloradical catalysis, specifically through the generation of cobalt(III)-carbene radical intermediates. researchgate.netnih.gov These reactive species are a special class of organometallic carbenes formed from precursors like diazo compounds or N-tosylhydrazones at an open-shell transition metal complex, such as a low-spin cobalt(II) complex. researchgate.netwikipedia.org

The catalytic cycle, as revealed by Density Functional Theory (DFT) calculations and experimental trapping studies, proceeds through a stepwise mechanism: researchgate.netnih.gov

Activation: The diazo compound reacts with the cobalt(II) catalyst to form a Co(III)-carbene radical intermediate. researchgate.net This involves simultaneous carbene generation and intramolecular electron transfer from the metal to the carbene. wikipedia.org

Radical Ring-Closure: The carbene radical undergoes an intramolecular cyclization, attacking the vinyl group to form an indanyl/benzyl (B1604629) radical intermediate. researchgate.netnih.gov

Product Elimination: A subsequent 1,2-hydrogen transfer step leads to the elimination of the 1H-indene product. researchgate.net

Catalyst Regeneration: The elimination of the product regenerates the active cobalt(II) catalyst, allowing the cycle to continue. researchgate.net

Experimental evidence supporting this radical mechanism includes trapping experiments with agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and spin-trapping experiments using phenyl N-tert-butylnitrone (PBN), which were analyzed by EPR spectroscopy. researchgate.netnih.gov

| Step | Intermediate/Transition State | Experimental/Computational Evidence |

| 1 | Co(III)-Carbene Radical | DFT Calculations, EPR Spectroscopy researchgate.netnih.gov |

| 2 | Indanyl/Benzyl Radical | DFT Calculations, Radical Trapping (TEMPO) researchgate.net |

| 3 | 1,2-Hydrogen Transfer | DFT Calculations researchgate.net |

| 4 | Regenerated Co(II) Catalyst | Catalytic Turnover Observed researchgate.netnih.gov |

An alternative pathway to functionalized indene derivatives involves the generation of benzyl cation intermediates. organic-chemistry.org The benzylic position, the carbon atom attached to a benzene (B151609) ring, is particularly susceptible to forming stabilized carbocations due to resonance with the aromatic ring. wikipedia.org

One established method involves the iron(III) chloride (FeCl₃)-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. The mechanism proceeds via the cleavage of the C(sp³)–N bond of the sulfonamide, which generates a benzyl cation. This electrophilic intermediate is then attacked by the nucleophilic alkyne, initiating a cyclization cascade that ultimately affords the indene product with high regioselectivity. organic-chemistry.org The stability of the benzylic carbocation is a key driving force for this transformation. wikipedia.org

Another approach utilizes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a rhodium(I) complex, to produce indene derivatives in high yields. organic-chemistry.org

| Catalyst | Precursors | Key Intermediate |

| FeCl₃ | N-benzylic sulfonamide, Internal alkyne | Benzyl Cation organic-chemistry.org |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid, Alkyne | Organorhodium species, likely involving benzylic activation organic-chemistry.org |

Electrophilic and Nucleophilic Reactivity of the Dihydroindene Core

The 2,3-dihydro-1H-indene core possesses distinct regions of electrophilicity and nucleophilicity that dictate its reactivity. The aromatic ring can undergo electrophilic substitution, while the benzylic positions are prone to nucleophilic attack under certain conditions. For a molecule like 1H-Indene, 2-decyl-2,3-dihydro- , the long, non-polar decyl chain at the C2 position would primarily exert steric influence on reactions at the dihydroindene core, potentially hindering the approach of bulky reagents.

Nucleophilic substitution reactions on the dihydroindene skeleton are less common than on open-chain alkyl halides but can be induced. youtube.com These reactions typically require the presence of a good leaving group at one of the benzylic positions (C1 or C3). The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, depending on the substrate, nucleophile, and reaction conditions. youtube.com

Sₙ1 Mechanism: A reaction at a tertiary benzylic center or a secondary center under conditions that favor carbocation formation would proceed via an Sₙ1 mechanism. youtube.com The rate-determining step is the formation of a benzylic carbocation, which is stabilized by resonance. The subsequent attack by a nucleophile is rapid. youtube.com

Sₙ2 Mechanism: A reaction at a primary or secondary benzylic carbon with a strong nucleophile would favor an Sₙ2 pathway. youtube.com This involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry. youtube.com

In bifunctional dihydroindene molecules, intramolecular nucleophilic substitution can occur if a nucleophilic group and a leaving group are present in the same molecule, leading to the formation of new cyclic structures. libretexts.org The presence of the decyl group at C2 in the title compound would sterically hinder backside attack at C1 or C3, making an Sₙ2 reaction at these positions more difficult compared to an unsubstituted dihydroindene.

Oxidation and Reduction Pathways of Dihydroindene Derivatives

The dihydroindene scaffold can undergo both oxidation and reduction reactions, targeting either the aromatic ring or the five-membered ring. youtube.com

Oxidation: The benzylic C-H bonds at the C1 and C3 positions of the dihydroindene ring are susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize benzylic alkyl groups to carboxylic acids. wikipedia.org More selective reagents can convert a benzylic methylene (B1212753) group into a carbonyl, forming an indanone. wikipedia.org For instance, the oxidation of indene itself with acid dichromate yields homophthalic acid. wikipedia.org In the context of 1H-Indene, 2-decyl-2,3-dihydro- , the C1 and C3 methylene groups are potential sites for oxidation. The decyl group itself is a saturated alkyl chain and would be resistant to oxidation under conditions that target the benzylic positions.

Reduction: Reduction of dihydroindene derivatives can target the aromatic ring or any functional groups present on the scaffold. Catalytic hydrogenation, for example, can reduce the benzene ring to a cyclohexane (B81311) ring under forcing conditions. Functional groups such as ketones (indanones) or esters on the ring can be reduced to alcohols using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent allows for selectivity; for example, NaBH₄ is a milder agent that will reduce ketones and aldehydes but typically not esters or carboxylic acids, whereas LiAlH₄ is much stronger and will reduce a wider range of functional groups. youtube.com

| Transformation | Reagent Class | Potential Product from Dihydroindene |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Phthalic acid derivatives wikipedia.orgwikipedia.org |

| Oxidation | Selective Oxidants (e.g., CrO₃-dmpyz) | Indanone derivatives wikipedia.org |

| Reduction | Catalytic Hydrogenation | Tetrahydroindane derivatives |

| Reduction | Hydride Agents (e.g., LiAlH₄) | Reduction of functional groups (e.g., C=O to C-OH) youtube.com |

Decomposition Pathways and Reaction Kinetics of Indene and Dihydroindene Radicals

The pyrolysis of indene has been the subject of chemical kinetic modeling studies, which indicate that the primary decomposition product is the indenyl radical. researchgate.net This resonantly stabilized radical serves as a crucial building block in the growth of larger PAH molecules. researchgate.net The initial steps in the decomposition of 2,3-dihydro-1H-indene are expected to involve the homolytic cleavage of C-H or C-C bonds to form various dihydroindene radicals. The specific bond that breaks will depend on the bond dissociation energies, with weaker bonds being more susceptible to cleavage at elevated temperatures.

For a substituted compound like 1H-Indene, 2-decyl-2,3-dihydro-, the long alkyl chain introduces additional reaction pathways. The initial decomposition could involve the cleavage of the C-C bond between the decyl group and the indene ring, or C-H bond cleavage at various positions along the alkyl chain or on the dihydroindene core. The stability of the resulting carbon-centered radicals would influence the preferred decomposition route. Generally, tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals.

While specific rate constants for the pyrolytic decomposition of 2-decyl-2,3-dihydro-1H-indene radicals are not documented, the general principles of radical chemistry suggest that the decomposition would proceed via a series of beta-scission reactions, where the radical chain breaks, leading to the formation of smaller, more stable molecules and radicals.

Table 1: General Pyrolytic Decomposition Steps for Alkylated Dihydroindenes

| Step | Reaction Type | General Description |

| Initiation | Bond Fission | Homolytic cleavage of a C-H or C-C bond to form initial radicals. |

| Propagation | Hydrogen Abstraction | A radical abstracts a hydrogen atom from a neutral molecule, creating a new radical. |

| Propagation | Beta-Scission | A radical undergoes cleavage of the C-C bond beta to the radical center, producing an alkene and a smaller radical. |

| Termination | Radical Combination | Two radicals combine to form a stable, non-radical product. |

Radical combination is a critical termination step in pyrolytic processes and a key pathway for the formation of larger molecules. In the context of 2,3-dihydro-1H-indene systems, the combination of various radical intermediates can lead to a diverse range of products. The indenyl radical, due to its high concentration and stability during indene pyrolysis, plays a central role in these combination reactions. researchgate.net

Studies on indene pyrolysis have shown that the self-recombination of indenyl radicals and their combination with other radical species are essential for the formation of larger PAHs. nih.gov These reactions are typically fast, with rate constants approaching the collision limit. For a system containing 2-decyl-2,3-dihydro-1H-indene radicals, a variety of combination pathways are conceivable. The decyl-dihydroindenyl radical could combine with other similar radicals, with smaller radicals present in the system (e.g., methyl, ethyl), or with indenyl radicals if the parent indene is also present.

The specific products of these combination reactions would depend on the structure of the combining radicals and the reaction conditions. The combination of two 2-decyl-2,3-dihydro-1H-indenyl radicals would lead to the formation of a large, complex dimer.

Table 2: Potential Radical Combination Pathways in the Pyrolysis of 2-decyl-2,3-dihydro-1H-indene

| Reactant 1 | Reactant 2 | Potential Product Type |

| 2-decyl-dihydroindenyl radical | 2-decyl-dihydroindenyl radical | Dimeric species |

| 2-decyl-dihydroindenyl radical | Indenyl radical | Hybrid PAH structure |

| 2-decyl-dihydroindenyl radical | Methyl radical | Methylated decyl-dihydroindene |

| Decyl radical | Indenyl radical | Decyl-substituted indene |

It is important to note that disproportionation reactions, where a hydrogen atom is transferred from one radical to another to form an alkane and an alkene, can compete with combination reactions, especially for larger alkyl radicals.

Computational and Theoretical Studies on 2,3 Dihydro 1h Indene Chemistry

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the electronic structure and energetic properties of molecules, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a mainstay in the computational study of indane derivatives due to its balance of accuracy and computational cost. mdpi.com Researchers frequently employ DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), to perform a variety of analyses. materialsciencejournal.orgresearchgate.netjournaljsrr.com

Key applications of DFT in the study of indane-like structures include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the equilibrium geometry). For instance, studies on 1H-indene-1,3(2H)-dione, a derivative of indane, have used DFT to determine that the molecular skeleton is non-planar. researchgate.net

Electronic Properties: Determining electronic parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between these frontier orbitals is a critical indicator of a molecule's reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Calculating global reactivity descriptors like chemical hardness, softness, and electronegativity from HOMO-LUMO energies to quantify and compare the reactivity of different molecules. materialsciencejournal.orgrsc.org

Molecular Electrostatic Potential (MEP): Generating MEP maps, which visualize the electrostatic potential on the electron density surface. These maps are invaluable for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites within a molecule, thereby predicting how it will interact with other reagents. materialsciencejournal.orgresearchgate.netjournaljsrr.com

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular motion and conformational changes. mdpi.com When the forces between atoms are calculated using quantum mechanics (ab initio), this is known as ab initio molecular dynamics (AIMD). For larger systems, classical force fields are often used.

In the context of indane derivatives and similar molecules, MD simulations are used to:

Explore the conformational landscape and the dynamics of transitions between different conformations. mdpi.com

Simulate the interaction and binding of a molecule to a biological target, such as DNA or a protein receptor. nih.gov For example, MD simulations have been used to study how spirocyclic compounds bind within the minor groove of DNA, assessing the stability of the interaction over time (e.g., 100 nanoseconds) by analyzing metrics like root-mean-square deviation (RMSD) and intermolecular hydrogen bonds. nih.gov

Investigate material properties under stress. MD simulations of nanoindentation on complex organic crystals show how molecular conformations can change under pressure, leading to localized heating. researchgate.netnih.gov

Hybrid or multi-layer computational schemes, such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method, allow for the study of large molecular systems with high accuracy in a computationally efficient manner. In this approach, the most critical part of the molecule (e.g., the reaction center) is treated with a high-level quantum mechanical method, while the remainder of the molecule is treated with a lower-level or molecular mechanics method.

A notable application of this technique was in elucidating the mechanism of a gold(I)-catalyzed synthesis of indene (B144670) derivatives. researchgate.net Researchers used an ONIOM(M08-HX/mixed-basis:PM6) hybrid scheme to model the reaction pathway. Their calculations revealed a pericyclic transformation involving a researchgate.netnih.gov-hydride shift that generates a gold(I)-carbene, which then evolves to form the final indene product. researchgate.net This level of mechanistic detail is critical for optimizing reaction conditions and expanding the reaction's scope.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction coordinate diagram. rsc.org

For indane-related chemistry, computational modeling has been used to understand and rationalize observed reaction outcomes. In a study on the regioselective N-alkylation of a substituted indazole, DFT calculations were performed to explore competing reaction mechanisms. The calculations suggested that for one set of reaction conditions, a chelation mechanism involving a cesium ion was responsible for the observed N1-substitution product. For another set of conditions leading to the N2-product, the model pointed to the importance of non-covalent interactions in directing the reaction outcome. beilstein-journals.org These computational insights explain why different reagents lead to different products and provide a predictive framework for future synthetic design. beilstein-journals.org

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

One of the most powerful applications of computational chemistry is the prediction of reaction selectivity before a reaction is ever run in the lab. nih.govethz.chrsc.org The principles of reactivity are rooted in the electronic structure of the molecule.

Reactivity: As mentioned, analysis of frontier molecular orbitals (HOMO-LUMO) and MEP maps from DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. materialsciencejournal.orgresearchgate.net

Regioselectivity: This refers to the preference for reaction at one position over another. Computational methods can predict the regioselectivity of reactions like electrophilic aromatic substitution. The RegioSQM method, for example, identifies the most nucleophilic carbon atom by calculating the free energy of protonation at all possible sites. rsc.org In a study on indazoles, DFT calculations of the Fukui index and atomic partial charges were used to correctly identify the most nucleophilic nitrogen atom, thereby explaining the observed regioselectivity in alkylation reactions. beilstein-journals.org The Hard and Soft Acids and Bases (HSAB) principle can also be applied at a local level using DFT-derived descriptors to predict the outcomes of reactions, such as Diels-Alder cycloadditions. mdpi.com

Enantioselectivity: Predicting the preference for one enantiomer over another typically involves calculating the transition state energies for the pathways leading to each stereoisomeric product. The Curtin-Hammett principle states that the ratio of products is determined by the difference in the Gibbs free energy of these competing transition states. nih.gov Quantum chemical calculations can accurately compute these energy differences, providing a quantitative prediction of enantiomeric excess. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The 2,3-dihydro-1H-indene scaffold is composed of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. The cyclopentane ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The presence of substituents, such as the 2-decyl group, introduces additional conformational complexity.

Conformational analysis is the study of the energies of these different spatial arrangements (conformers). lumenlearning.comchemistrysteps.com

Computational Methods: For flexible molecules like 2-decyl-2,3-dihydro-1H-indene, methods like molecular mechanics (e.g., MM2 force field) or DFT can be used to calculate the relative stabilities of different conformers. nih.gov A study on 2-aminoindans, for example, used MM2 calculations to correctly predict whether an axial or equatorial position of the amino group was more stable, depending on other substitutions on the molecule. nih.gov

Substituent Effects: The long decyl chain at the C2 position will have specific conformational preferences to minimize steric strain. The five-membered ring of the indane core will likely adopt an envelope conformation where the C2 atom is out of the plane of the other four atoms. The bulky decyl group would influence the equilibrium between different puckered states of this ring.

Dynamic Behavior: Molecular dynamics simulations provide further insight by showing how the molecule moves and changes conformation in solution over time. mdpi.com For a molecule with a flexible alkyl chain like the 2-decyl group, MD simulations can reveal the preferred orientations and folding patterns of the chain and how its motion is coupled to the puckering of the five-membered ring. This dynamic behavior can be crucial for understanding how the molecule interacts with its environment, such as a biological receptor or a solvent. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Computational and theoretical chemistry provides powerful tools for understanding the intricate world of molecular interactions. Among these, Hirshfeld surface analysis has emerged as a potent method for visualizing and quantifying the intermolecular forces that govern the packing of molecules in a crystalline state. This analysis is particularly insightful for understanding the behavior of complex organic molecules such as 2,3-dihydro-1H-indene derivatives.

Hirshfeld surface analysis is based on the concept of partitioning the electron density of a crystal into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular interactions can be obtained.

For a molecule like 1H-Indene, 2-decyl-2,3-dihydro-, which consists of a bicyclic aromatic indene core and a long aliphatic decyl chain, the intermolecular interactions are expected to be dominated by van der Waals forces. Specifically, the analysis would likely reveal a high prevalence of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and carbon-carbon (C···C) contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot represents a unique pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside (internal) and outside (external) the surface, respectively. The distribution and features of these plots offer a clear signature of the types of close contacts present in the crystal packing.

In a hypothetical analysis of 1H-Indene, 2-decyl-2,3-dihydro-, the fingerprint plot would be expected to be largely composed of H···H interactions, reflecting the abundance of hydrogen atoms on the periphery of the molecule, particularly within the decyl chain. These interactions typically appear as a large, diffuse region in the center of the plot. The H···C/C···H interactions, indicative of contacts between the hydrogen atoms and the carbon atoms of the aromatic ring and alkyl chain, would also make a significant contribution. These are often seen as "wings" in the fingerprint plot.

Given the non-polar nature of the decyl group and the indene hydrocarbon structure, strong, specific interactions like hydrogen bonds would not be anticipated unless the indene ring is functionalized with heteroatoms. The packing of the long decyl chains would likely be a significant factor, arranging to maximize van der Waals interactions and efficiently fill space. nih.gov

The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for 1H-Indene, 2-decyl-2,3-dihydro-, based on analyses of structurally similar compounds with long alkyl chains and aromatic systems. nih.govnih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for 1H-Indene, 2-decyl-2,3-dihydro- from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | ~70-80 |

| H···C/C···H | ~15-25 |

| C···C | ~1-5 |

This data illustrates the expected dominance of non-specific H···H contacts in the crystal packing of 1H-Indene, 2-decyl-2,3-dihydro-. The significant contribution from H···C/C···H contacts underscores the importance of interactions involving the π-system of the indene ring and the methylene (B1212753) groups of the decyl chain. The small percentage of C···C contacts would likely be associated with the close packing of the aromatic rings. Such an analysis provides a fundamental understanding of the solid-state structure and properties of this compound.

Applications of 2,3 Dihydro 1h Indene Derivatives in Advanced Chemical Systems

Materials Science Applications

The unique structural and electronic properties of 2,3-dihydro-1H-indene derivatives have led to their exploration in several areas of materials science. The ability to introduce various functional groups onto the indane scaffold allows for the fine-tuning of properties such as solubility, thermal stability, and electronic behavior, making them suitable for a range of advanced applications.

While the specific polymerization of "1H-Indene, 2-decyl-2,3-dihydro-" is not extensively documented in publicly available research, the broader class of indane derivatives has been utilized in the development of new polymers with specialized properties. The indane moiety can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.

For instance, indane-containing diamine monomers have been synthesized and used to create novel poly(ether imide)s. These polymers exhibit excellent solubility in organic solvents, high thermal stability (up to 526°C), and high glass transition temperatures (up to 265°C). researchgate.net The incorporation of the rigid indane unit contributes to these desirable properties.

Furthermore, acetylenic monomers containing indane groups have been polymerized to produce polyacetylenes with exceptionally high gas permeability. acs.orgresearchgate.net Polymethylated indan-containing polymers, in particular, have demonstrated oxygen permeability coefficients that are among the highest recorded for any polymer. researchgate.net This high permeability is attributed to the creation of molecular-scale voids in the polymer matrix due to the bulky indane substituents. researchgate.net

Although direct polymerization of 2-alkyl-2,3-dihydro-1H-indene through mechanisms like ring-opening polymerization is not a common strategy due to the stability of the five-membered ring, the parent compound, indene (B144670), can undergo radiation-induced polymerization. nih.gov This process can be enhanced by sensitizers, leading to higher yields of polyindene, though the resulting molecular weights are typically low. nih.gov This suggests that while direct polymerization of the saturated indane ring is challenging, the corresponding unsaturated indene derivatives are more amenable to polymerization.

The research in this area primarily focuses on incorporating the indane nucleus into larger polymer structures to leverage its unique properties, rather than using alkylated indanes as primary monomers for new homopolymers.

The electronic properties of 2,3-dihydro-1H-indene derivatives, particularly their electron-accepting capabilities when appropriately functionalized, have made them promising candidates for use in optoelectronic devices.

In the field of organic photovoltaics (OPVs), derivatives of 2,3-dihydro-1H-indene have been investigated as components in the active layer of solar cells. Specifically, adducts of indene and fullerene (C60) have been synthesized and employed as electron-transporting materials in perovskite solar cells (PSCs). researchgate.netacs.orgresearchgate.net These materials exhibit suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron extraction from the perovskite absorber layer. researchgate.netacs.orgresearchgate.net

A notable example is the use of indene-C60 adducts in inverted (p-i-n) perovskite solar cells fabricated on flexible substrates. These devices have achieved power conversion efficiencies (PCEs) as high as 13.61%. researchgate.netacs.org The functional groups on the indene moiety can be varied to fine-tune the electronic properties and potentially enhance the performance and stability of the solar cells. researchgate.netacs.orgresearchgate.net

The development of non-fullerene acceptors (NFAs) has been a significant advancement in OPV technology, and indene-based structures have played a crucial role here as well.

As mentioned above, indene-fullerene derivatives have demonstrated significant potential as electron-transporting materials (ETMs) in perovskite solar cells. researchgate.netacs.orgresearchgate.net The synthesis of these adducts via Diels-Alder cycloaddition allows for the creation of a variety of derivatives with different functional groups. researchgate.netacs.org This synthetic flexibility is advantageous for optimizing the energy level alignment and interfacial properties between the ETM and the perovskite layer.

The performance of these indene-based ETMs is comparable to, and in some cases exceeds, that of the commonly used phenyl-C61-butyric acid methyl ester (PCBM). The table below summarizes the performance of selected indene-fullerene adducts in flexible perovskite solar cells.

Table 1: Performance of Flexible Perovskite Solar Cells with Indene-Fullerene Adducts as Electron-Transporting Materials

| Electron-Transporting Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| NHAc-ICMA | 13.61% | Data not available | Data not available | Data not available |

Data derived from a study on new indene-fullerene derivatives. researchgate.netacs.org

While the primary focus of research on 2,3-dihydro-1H-indene derivatives in optoelectronics has been on their electron-transporting properties, there is also potential for their use in fluorescent materials. The rigid bicyclic structure can serve as a scaffold for creating fluorescent molecules. By introducing fluorophores or creating extended conjugated systems incorporating the indane nucleus, it is possible to design materials with specific emission properties.

For example, the indane-1,3-dione moiety, a derivative of indane, is a strong electron acceptor and has been incorporated into push-pull dyes. nih.gov These systems can exhibit interesting optical properties, including changes in fluorescence upon ion binding, suggesting applications in sensor technology. nih.gov While direct application as the primary emitting material in devices like organic light-emitting diodes (OLEDs) is less explored, the structural and electronic tunability of indene derivatives makes them a promising platform for the future development of novel fluorescent materials.

The development of non-fullerene acceptors (NFAs) is a major area of research in organic solar cells, aiming to overcome the limitations of traditional fullerene-based acceptors. Indene derivatives have been instrumental in this area. One of the most successful classes of NFAs is based on an indacenodithiophene (IDT) core end-capped with electron-deficient groups derived from 1,3-indanedione, specifically 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (INCN).

The use of these indene-based NFAs has led to a significant increase in the power conversion efficiencies of organic solar cells, with values now exceeding those of their fullerene-based counterparts. nih.govresearchgate.net

Table 2: Key Properties of an Indene-Based Non-Fullerene Acceptor

| NFA | Core Structure | End-Group Structure | Key Advantages |

|---|---|---|---|

| ITIC | Indacenodithiophene (IDT) | 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (INCN) | Strong and broad absorption, tunable energy levels, improved stability |

Information based on the characteristics of the ITIC series of non-fullerene acceptors. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the applications of the chemical compound 1H-Indene, 2-decyl-2,3-dihydro- in the advanced chemical systems outlined.

The provided outline requires a focused discussion on the role of this specific molecule in:

Conductive Polymers

Ligand Design in Catalysis (including asymmetric catalysis, olefin polymerization, homogeneous catalysis, and bifunctional catalysts)

Its use as a building block in complex organic synthesis.

Searches for "1H-Indene, 2-decyl-2,3-dihydro-" and its synonym "2-decylindane" did not yield any studies pertaining to these applications. While the broader class of 2,3-dihydro-1H-indene (indane) derivatives has been investigated in these areas, the user's strict requirement to focus solely on the 2-decyl substituted compound prevents the inclusion of such generalized information.

For instance, research on the 2,3-dihydro-1H-indene scaffold shows its utility in various fields:

General Synthesis: Methods for synthesizing various substituted indene and 2,3-dihydro-1H-indene derivatives are well-documented. researchgate.netnih.govorganic-chemistry.org These methods include cyclization reactions and modifications of the indene core. organic-chemistry.org

Medicinal Chemistry: Many indane derivatives have been synthesized and evaluated for biological activities, such as tubulin polymerization inhibitors for anticancer applications. nih.govgoogle.com

Building Blocks: The indane skeleton is a recognized structural motif and intermediate in the synthesis of more complex molecules. chemicalbook.com

However, the specific introduction of a decyl group at the 2-position of the indane ring creates a unique chemical entity. Without dedicated research on this particular molecule, any discussion of its properties and applications in the requested contexts would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of specific research findings for "1H-Indene, 2-decyl-2,3-dihydro-".

Future Research Directions and Emerging Trends in 2,3 Dihydro 1h Indene Chemistry

Development of Novel Catalytic Systems for Dihydroindene Functionalization

The selective functionalization of the 2,3-dihydro-1H-indene core is a key area of research. The development of innovative catalytic systems is crucial for introducing diverse functional groups and creating novel derivatives with tailored properties.

Recent advancements have seen the use of gold(I) catalysis for the direct activation of C(sp³)-H bonds, enabling practical and high-yielding synthesis of indene (B144670) derivatives. researchgate.net Another promising approach involves palladium-catalyzed asymmetric (4+2) dipolar cyclization, which is particularly useful for constructing chiral spiro-indenes with all-carbon quaternary stereocenters. researchgate.net

Challenges remain, particularly in developing catalysts that are stable at the high temperatures often required to process and functionalize these materials. youtube.com Future research will likely focus on designing more robust and selective catalysts, potentially including metalloenzymes and nano-catalysts, to achieve precise control over the functionalization of the dihydroindene ring system.

Table 1: Examples of Catalytic Systems in Dihydroindene Chemistry

| Catalytic System | Reaction Type | Application |

| Gold(I) Catalysis | C(sp³)-H Activation | Synthesis of indene derivatives researchgate.net |

| Palladium Catalysis | Asymmetric Cyclization | Construction of chiral spiro-indenes researchgate.net |

| Molybdate (B1676688) Sulfuric Acid | Multicomponent Reaction | Green synthesis of amino methylphosphonates researchgate.net |

Exploration of New Synthetic Pathways for Architecturally Complex Dihydroindene Derivatives

The synthesis of architecturally complex dihydroindene derivatives is driven by the quest for compounds with enhanced biological activity and unique material properties. Researchers are continuously exploring novel synthetic routes to access a wider range of structural diversity.

A notable strategy involves the design and synthesis of chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands. researchgate.net Furthermore, the synthesis of derivatives bearing multiple substituents, such as the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, has led to the discovery of potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. nih.govtandfonline.com

The exploration of multicomponent reactions, cascade reactions, and diversity-oriented synthesis will be instrumental in generating libraries of complex dihydroindene derivatives for high-throughput screening and drug discovery. The synthesis of derivatives with long alkyl chains, such as the decyl group in 1H-Indene, 2-decyl-2,3-dihydro- , could lead to compounds with interesting liquid crystalline properties or enhanced membrane permeability.

Design of Advanced Materials with Tailored Properties from Dihydroindene Scaffolds

The rigid and versatile framework of the 2,3-dihydro-1H-indene unit makes it an attractive building block for the design of advanced materials. The properties of these materials can be fine-tuned by modifying the substituents on the dihydroindene core.

For instance, dihydroindene derivatives have been investigated as components of high-performance aviation fuels after hydrogenation to their corresponding octahydroindene and decalin structures. researchgate.net In the realm of medicinal chemistry, derivatives have been designed to act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govtandfonline.com The introduction of a lipophilic group at the 2- or 3-position has been shown to be a viable strategy for developing selective ligands. researchgate.net

Future applications could extend to organic electronics, where the defined structure of dihydroindene could be exploited in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of a long alkyl chain like a decyl group could influence the self-assembly and film-forming properties of these materials.

Integration of 2,3-Dihydro-1H-Indene Chemistry with Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of dihydroindene derivatives to minimize environmental impact. epitomejournals.compaperpublications.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. paperpublications.orgmdpi.com

An example of a green synthetic approach is the microwave-assisted, solvent-free synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates using a reusable molybdate sulfuric acid catalyst. researchgate.net Such methods offer advantages like high product yields, shorter reaction times, and easy product isolation. researchgate.net

Future research will continue to focus on developing greener synthetic protocols, including biocatalytic methods and reactions in alternative media like water or supercritical fluids, to further enhance the sustainability of dihydroindene chemistry. nih.gov

Predictive Design of Dihydroindene Systems through Advanced Computational Chemistry

Advanced computational chemistry tools are playing an increasingly important role in the predictive design of dihydroindene systems. youtube.com Theoretical calculations, such as those using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have been employed to elucidate reaction mechanisms, as demonstrated in the gold(I)-catalyzed synthesis of indene derivatives. researchgate.net

Computational methods like Density Functional Theory (DFT) and machine learning are poised to accelerate the discovery of new dihydroindene derivatives with desired properties. youtube.com These approaches can be used to predict the electronic structure, reactivity, and biological activity of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. For a yet-to-be-synthesized molecule like 1H-Indene, 2-decyl-2,3-dihydro- , computational modeling could provide valuable insights into its potential conformations, electronic properties, and interactions with biological targets.

Q & A

Basic: What safety protocols are essential when handling 2-decyl-2,3-dihydro-1H-indene in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if volatile aerosols are generated .

- Ventilation : Conduct experiments in a fume hood or glovebox to minimize inhalation risks, especially during synthesis or solvent evaporation steps .

- Waste Management : Segregate chemical waste by compatibility (e.g., halogenated vs. non-halogenated solvents) and dispose via certified hazardous waste handlers .

- Emergency Procedures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Basic: Which spectroscopic techniques are optimal for characterizing 2-decyl-2,3-dihydro-1H-indene?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the dihydroindene core and decyl substituent. Compare chemical shifts with analogous compounds (e.g., 2-methyl derivatives in NIST data) .

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with NIST reference spectra (e.g., similar dihydroindenes like 1,3-dimethyl derivatives) to validate molecular weight and structural motifs .

- IR Spectroscopy : Identify carbonyl or C-H stretching vibrations to rule out oxidation byproducts .

Advanced: How can computational methods predict physicochemical properties of 2-decyl-2,3-dihydro-1H-indene?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Calculate logP (hydrophobicity) using tools like XlogP3.0, which predicts a value of ~3.9 for similar dihydroindenes .

- Topological Polar Surface Area (TPSA) : Use software like Molinspiration to estimate TPSA (~17.1 Ų), aiding in permeability studies .

- Density Functional Theory (DFT) : Model steric effects of the decyl chain on rotational barriers (e.g., via Gaussian or ORCA) to assess conformational stability .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

- Crystallographic Validation : If single crystals are obtainable, perform X-ray diffraction (as done for diphenylmethylidene analogs) to resolve ambiguities in bond stereochemistry .

- Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., using ACD/Labs or ChemDraw) to identify outliers in substituent positioning .

- Error Analysis : Re-examine synthesis purity (e.g., via HPLC) to rule out contaminants skewing spectroscopic results .

Basic: What synthetic routes are viable for alkyl-substituted dihydroindenes like 2-decyl-2,3-dihydro-1H-indene?

Methodological Answer:

- Friedel-Crafts Alkylation : React indene with decyl chloride in the presence of AlCl₃ to introduce the alkyl chain, followed by selective hydrogenation to yield the dihydro core .

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce indene precursors while preserving the decyl group .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted starting materials .

Advanced: How does the decyl group influence steric/electronic properties of the dihydroindene core?

Methodological Answer:

- Steric Hindrance : Assess via NOESY NMR to detect proximity between the decyl chain and adjacent protons, which may restrict rotational freedom .

- Electronic Effects : Measure Hammett substituent constants (σ) using UV-Vis spectroscopy to evaluate electron-donating/withdrawing impacts on reactivity .

- Thermal Stability : Perform TGA/DSC to compare decomposition temperatures with shorter-chain analogs (e.g., methyl or ethyl derivatives) .

Basic: How to access authoritative spectral data for structural confirmation?

Methodological Answer:

- NIST Chemistry WebBook : Cross-reference mass spectra and retention indices with entries for structurally related compounds (e.g., 1,3-dimethyl-dihydroindene) .

- PubChem/DSSTox : Use CAS registry numbers (e.g., 874-35-1 for 5-methyl analogs) to retrieve experimental data from EPA-curated databases .

Advanced: What experimental design considerations optimize catalytic hydrogenation in dihydroindene synthesis?

Methodological Answer:

- Catalyst Screening : Test PtO₂, Pd/C, and Rh/Al₂O₃ under varying H₂ pressures (1–5 atm) to maximize yield while minimizing over-reduction .

- Solvent Effects : Compare polar aprotic (e.g., THF) vs. non-polar (e.g., hexane) solvents to modulate reaction kinetics and selectivity .

- In Situ Monitoring : Use GC-MS or inline IR to track intermediate formation and adjust reaction time/temperature dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.